molecular formula C7H16O2 B14434003 1-(Methoxymethoxy)-3-methylbutane CAS No. 78400-78-9

1-(Methoxymethoxy)-3-methylbutane

Katalognummer: B14434003
CAS-Nummer: 78400-78-9
Molekulargewicht: 132.20 g/mol
InChI-Schlüssel: TZNSCNFNMSGPCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methoxymethoxy)-3-methylbutane is an organic compound that belongs to the class of ethers It is characterized by the presence of a methoxymethyl group attached to a butane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)-3-methylbutane can be synthesized through the methoxymethylation of alcohols. One common method involves the reaction of an alcohol with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 . The reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields and short reaction times .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts is crucial for cost-effective production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Methoxymethoxy)-3-methylbutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Methoxymethoxy)-3-methylbutane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Methoxymethoxy)-3-methylbutane involves its interaction with specific molecular targets. The methoxymethyl group can act as a protecting group, preventing unwanted reactions at certain sites on a molecule. This allows for selective modification of other functional groups, facilitating complex synthetic pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Methoxymethoxy)-3-methylbutane is unique due to its specific structure, which provides distinct reactivity and stability compared to other methoxymethyl ethers. Its ability to act as a protecting group for alcohols makes it valuable in multistep organic synthesis.

Eigenschaften

CAS-Nummer

78400-78-9

Molekularformel

C7H16O2

Molekulargewicht

132.20 g/mol

IUPAC-Name

1-(methoxymethoxy)-3-methylbutane

InChI

InChI=1S/C7H16O2/c1-7(2)4-5-9-6-8-3/h7H,4-6H2,1-3H3

InChI-Schlüssel

TZNSCNFNMSGPCG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCOCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.